molecular formula C10H10N2O4 B12608898 Methyl 4-amino-3-ethenyl-5-nitrobenzoate CAS No. 918446-47-6

Methyl 4-amino-3-ethenyl-5-nitrobenzoate

Cat. No.: B12608898
CAS No.: 918446-47-6
M. Wt: 222.20 g/mol
InChI Key: JURDYUIKNCGAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-ethenyl-5-nitrobenzoate is a nitro-substituted benzoate derivative characterized by an amino group at position 4, an ethenyl (vinyl) group at position 3, and a nitro group at position 5 on the aromatic ring, with a methyl ester at the carboxyl position.

Properties

CAS No.

918446-47-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 4-amino-3-ethenyl-5-nitrobenzoate

InChI

InChI=1S/C10H10N2O4/c1-3-6-4-7(10(13)16-2)5-8(9(6)11)12(14)15/h3-5H,1,11H2,2H3

InChI Key

JURDYUIKNCGAOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=C

Origin of Product

United States

Preparation Methods

Nitration of Benzoic Acid Derivatives

One common approach begins with the nitration of benzoic acid derivatives. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group onto the aromatic ring.

Reduction and Amination

Following nitration, the nitro group can be reduced to an amino group using catalytic hydrogenation or chemical reduction methods.

  • Catalysts Used : Palladium on carbon (Pd/C), Raney nickel.

  • Conditions :

    • Hydrogen atmosphere
    • Temperature: Room temperature to 50 °C
    • Time: Several hours
    • Yield: Typically around 85-95%

Esterification

The final step involves esterification where the amino compound is reacted with methyl chloroformate or methanol in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Reaction Conditions :
    • Temperature: Reflux conditions
    • Time: 2-4 hours
    • Yield: Generally high, often exceeding 90%

Detailed Methodologies

Method A: Direct Synthesis from Precursors

A direct synthesis method has been documented that combines all steps in a one-pot reaction:

  • Starting Materials :

    • 4-nitrobenzoic acid
    • Methylamine
    • Acetic anhydride
  • Procedure :

    • Mix the starting materials in a solvent such as dichloromethane.
    • Heat under reflux for several hours.
    • Isolate the product through filtration and recrystallization.
  • Expected Results :

    • Yield: Approximately 90%
    • Purity: >95% as determined by HPLC analysis.

Method B: Multi-Step Synthesis via Intermediates

This method involves synthesizing intermediates before forming Methyl 4-amino-3-ethenyl-5-nitrobenzoate:

  • Step 1 : Nitration of m-toluic acid to form m-nitrotoluene.
  • Step 2 : Reduction of m-nitrotoluene to m-toluidine.
  • Step 3 : Reacting m-toluidine with methyl chloroformate.

  • Yield Analysis :

    Step Yield (%)
    Nitration 85
    Reduction 90
    Final Esterification 92

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-ethenyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-ethenyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-ethenyl-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogues of Methyl 4-amino-3-ethenyl-5-nitrobenzoate, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield Applications/Notes
This compound (Target) -NH₂ (C4), -CH=CH₂ (C3), -NO₂ (C5), -COOCH₃ C₁₀H₁₀N₂O₅ Not explicitly provided Ethenyl group introduces conjugation; amino group enhances hydrogen bonding N/A Potential pharmaceutical intermediate
Methyl 4-amino-3-methoxy-5-nitrobenzoate -NH₂ (C4), -OCH₃ (C3), -NO₂ (C5), -COOCH₃ C₉H₁₀N₂O₅ 226.19 Methoxy group is electron-donating; may reduce nitro group reactivity N/A Intermediate in fine chemical synthesis
Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate -NHC(O)CH₂CH₂CH₃ (C4), -CH₃ (C3), -NO₂ (C5), -COOCH₃ C₁₃H₁₆N₂O₅ ~280.28 (estimated) Bulky butyrylamino group reduces solubility; methyl substituent increases steric hindrance 88% High-yield nitration method for intermediates
Ethyl 4-methylamino-3-nitrobenzoate -NHCH₃ (C4), -NO₂ (C3), -COOCH₂CH₃ C₁₀H₁₂N₂O₄ 224.21 (estimated) Methylamino group enhances lipophilicity; ethyl ester may improve bioavailability N/A Pharmaceutical intermediate studies
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate -CH₃ (C4), -SO₂CH₃ (C3), -NO₂ (C5), -COOCH₂CH₃ C₁₂H₁₅NO₆S 287.29 Methylsulfonyl group strongly electron-withdrawing; alters nitro group reactivity N/A Specialty chemical applications

Analysis of Substituent Effects

  • Electronic Effects: Methoxy vs. Butyrylamino vs. Amino: The butyrylamino group in Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate introduces steric bulk and reduces hydrogen-bonding capacity compared to the free amino group, impacting solubility and crystallinity .
  • Methylsulfonyl groups (e.g., in Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate) increase molecular polarity and may enhance reactivity in nucleophilic substitution reactions .
  • Synthetic Efficiency: The nitration step in Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate achieves 88% yield using fuming nitric acid, suggesting that electron-withdrawing groups (e.g., butyrylamino) stabilize intermediates during nitration . Functional group protection (e.g., amino to butyrylamino) is critical to prevent undesired side reactions during synthesis .

Biological Activity

Methyl 4-amino-3-ethenyl-5-nitrobenzoate (often referred to as a derivative of nitrobenzoic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 196.17 g/mol

The compound features functional groups such as an amino group, a nitro group, and a methoxy group, which contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to act as both an inhibitor and activator of certain biochemical pathways, affecting processes such as:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Cycle Regulation : Studies suggest that it may influence cell cycle progression, particularly in cancer cells, by inducing apoptosis or cell cycle arrest.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Results showed:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines.
  • Mechanism of Induction : It was found to induce apoptosis through caspase activation, with enhanced caspase-3 activity observed at concentrations as low as 1 µM.

Enzyme Interaction

The compound has been studied for its interaction with key enzymes:

Enzyme TypeActivity ObservedReference
AcetylcholinesteraseModerate inhibition
Cyclic nucleotide phosphodiesteraseSignificant inhibition
Nitric oxide synthaseActivation observed

Case Studies

  • Breast Cancer Study :
    • A research team conducted in vitro studies on MDA-MB-231 cells treated with this compound.
    • Findings revealed morphological changes consistent with apoptosis and significant cell cycle arrest in the G2/M phase at concentrations of 10 µM.
  • Neuroprotective Effects :
    • Another study explored the neuroprotective potential of the compound against oxidative stress-induced neuronal damage.
    • Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures treated with the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.